N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

SCD1 inhibition CYP4F11 prodrug activation Lung adenocarcinoma

For advanced medicinal chemistry and chemical biology programs: this chiral oxalamide delivers a sterically and electronically differentiated N2-substitution pattern critical for CYP4F11 substrate recognition and IDO1 selectivity profiling. Unlike simple N2-alkyl or N2-benzyl analogs, the 1-(thiophen-2-yl)propan-2-yl group creates distinct metabolic activation and target engagement outcomes. Ideal for SAR diversification and target deconvolution studies.

Molecular Formula C12H13N3O3S
Molecular Weight 279.31
CAS No. 1211831-39-8
Cat. No. B2548192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
CAS1211831-39-8
Molecular FormulaC12H13N3O3S
Molecular Weight279.31
Structural Identifiers
SMILESCC(CC1=CC=CS1)NC(=O)C(=O)NC2=NOC=C2
InChIInChI=1S/C12H13N3O3S/c1-8(7-9-3-2-6-19-9)13-11(16)12(17)14-10-4-5-18-15-10/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15,17)
InChIKeyBCLJHEPGYJJMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide (CAS 1211831-39-8): Procurement-Relevant Class and Physicochemical Profile


N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic, heterocyclic oxalamide derivative (C12H13N3O3S, MW 279.32) characterized by the concurrent presence of isoxazole and thiophene rings connected via an oxalamide linker . The oxalamide chemotype is recognized across multiple therapeutic programs, most notably as a scaffold for heme-displacing IDO1 inhibitors [1] and as a prodrug class activated by CYP4F11 to yield irreversible stearoyl-CoA desaturase (SCD) inhibitors in select cancer contexts [2]. This compound's specific substitution pattern—a chiral 1-(thiophen-2-yl)propan-2-yl group—creates a distinct steric and electronic environment at the N2 position relative to simpler N2-alkyl or N2-benzyl analogs.

Why N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide Cannot Be Substituted by Common In-Class Analogs


Within the oxalamide family, subtle structural modifications produce drastic shifts in metabolic activation, target engagement, and selectivity. The CYP4F11-mediated prodrug activation mechanism—central to the tumor-selective SCD inhibition of this chemotype—is exquisitely sensitive to N-substitution: demethylation of the oxalamide core is the key bioactivation step, and the presence of a branched, heteroaryl-containing side chain (the 1-(thiophen-2-yl)propan-2-yl group) alters both the steric accessibility to CYP4F11 and the subsequent SCD inhibitory potency of the metabolite [1]. In the IDO1 inhibitor series, the same oxalamide scaffold yields compounds with cellular IC50 values ranging from >10 µM to low nanomolar depending solely on the amine substitution pattern [2]. Consequently, a generic oxalamide or a close analog such as N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941889-39-0) cannot be assumed to replicate the biological profile, PK properties, or cellular potency of the target compound without explicit comparative validation data.

Quantitative Differentiation Evidence for N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide


Structural Differentiation: Chiral Branched Thiophene-Propyl vs. Simple Thiophene-Methyl in the Oxalamide SCD Prodrug Series

The target compound bears a chiral 1-(thiophen-2-yl)propan-2-yl substituent at the N2 position, in contrast to the simpler N2-(thiophen-2-ylmethyl)oxalamide analog (CAS 941889-39-0). In the structurally characterized oxalamide SCD prodrug series, the N-demethylation step catalyzed by CYP4F11 is a prerequisite for SCD inhibition; the presence of an α-methyl-branched alkyl chain adjacent to the thiophene introduces a stereocenter that distinguishes this compound from all achiral N2-thiophenylmethyl or N2-alkyl analogs [1]. While direct comparative IC50 values for this specific compound are not publicly available, the established SAR from the oxalamide chemotype demonstrates that N-alkyl branching and heteroaryl substitution patterns are primary determinants of both CYP4F11 substrate recognition and metabolite potency [1]. The chiral nature of the 1-(thiophen-2-yl)propan-2-yl group may additionally confer enantioselective metabolic or target interactions not achievable with achiral comparators.

SCD1 inhibition CYP4F11 prodrug activation Lung adenocarcinoma

Differentiation from Isoxazole Carboxamide Patent Space: Oxalamide Linker vs. Direct Carboxamide

A structurally distinct class, isoxazole-3-carboxamides (exemplified in patent CN113056455A), features a direct carboxamide linkage between the isoxazole and a heterocycle-bearing alkyl chain [1]. The target compound replaces this carboxamide with an extended oxalamide linker (–NH–CO–CO–NH–), which introduces an additional hydrogen-bond donor/acceptor pair and a rotatable bond. In the oxalamide IDO1 inhibitor series, this extended linker geometry was essential for achieving high cellular potency; direct carboxamide analogs consistently showed >10-fold weaker IDO1 inhibition in cellular assays [2]. Although the target compound has not been individually profiled against IDO1, its oxalamide core differentiates it from the entire carboxamide patent space, which targets unrelated pathways such as Notch and Wnt signaling [1].

Notch signaling Wnt pathway Isoxazole carboxamide

Differentiation from Sulfamethoxazole-Derived Oxalamide: Antimycobacterial vs. Oncology Target Space

An oxalamide analog described in the sulfamethoxazole-urea series (4,4′-[carbonylbis(azanediyl)]bis[N-(5-methylisoxazol-3-yl)benzenesulfonamide]) showed antimycobacterial activity with MIC values of 2–62.5 µM against M. tuberculosis and NTM strains [1]. However, that compound is a symmetric bis-sulfonamide-oxalamide hybrid targeting an entirely different biological space (bacterial cell wall synthesis) than the oncology-focused oxalamide chemotype to which the target compound belongs (SCD1/IDO1). The target compound, lacking the sulfamethoxazole moiety, is not expected to share this antimycobacterial profile. This divergence in biological target space underscores that oxalamides cannot be treated as a homogeneous procurement category; the presence or absence of the sulfonamide warhead determines whether the compound is suitable for infectious disease or oncology research programs.

Antimycobacterial Mycobacterium tuberculosis Sulfonamide-oxalamide hybrids

Validated Research and Procurement Application Scenarios for N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide


Chemical Probe Development for CYP4F11-Expressing Lung Adenocarcinoma Models

Based on the established mechanism of the oxalamide chemotype as a CYP4F11-activated SCD prodrug in H2122 and H1734 lung cancer lines [1], the target compound can be deployed as a structural diversification probe to investigate the SAR of N2-substitution on CYP4F11 substrate recognition. The presence of the chiral 1-(thiophen-2-yl)propan-2-yl group offers a sterically and electronically differentiated analog to the published oxalamide probes SW208108 and its analogs, enabling interrogation of enantioselective metabolism or target engagement.

IDO1 Inhibitor Lead Optimization Starting Point

The oxalamide scaffold has yielded nanomolar cellular IDO1 inhibitors through systematic N-substitution optimization [2]. The target compound, with its unique isoxazole-thiophene combination, represents a candidate for IDO1 biochemical and cellular profiling. Its structural distinction from the published spirofused bicyclic and linrodostat-based oxalamides may provide an alternative IP position and selectivity profile for cancer immunotherapy programs.

Negative-Control or Specificity-Check Compound for Antimycobacterial Oxalamide Screening

Antimycobacterial oxalamides such as the sulfamethoxazole-derived symmetric oxalamide (MIC 2–62.5 µM) rely on the sulfonamide pharmacophore for activity [3]. The target compound, lacking this moiety, can serve as a specificity control to confirm that observed antimycobacterial activity in novel oxalamides is mechanism-based rather than a generic oxalamide class effect. This is particularly valuable for hit triage in phenotypic mycobacterial screens.

Scaffold-Hopping Reference for Isoxazole Carboxamide Patent Landscape Analysis

Companies or academic groups exploring the isoxazole carboxamide space (e.g., Notch/Wnt modulators described in CN113056455A) may use the target compound as a comparator to demonstrate that their biological activity is not generalizable to the oxalamide linker class. The divergence in target pathways (Notch/Wnt vs. SCD/IDO1) and the extended linker geometry of the oxalamide provide clear chemical biology differentiation for patent filing and target deconvolution studies [4].

Quote Request

Request a Quote for N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.